molecular formula C9H8N4O2 B2657007 ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate CAS No. 939901-65-2

ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate

Cat. No.: B2657007
CAS No.: 939901-65-2
M. Wt: 204.189
InChI Key: VVLBEGQDFJLUBK-UHFFFAOYSA-N
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Description

Ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate is a chemical compound with the CAS Number: 939901-65-2. It has a molecular weight of 204.19 and its IUPAC name is ethyl (4,5-dicyano-1H-imidazol-1-yl)acetate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H8N4O2 . The Inchi Code for this compound is 1S/C9H8N4O2/c1-2-15-9(14)5-13-6-12-7(3-10)8(13)4-11/h6H,2,5H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid compound .

Scientific Research Applications

Efficient Catalysis and Synthesis

Ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate plays a crucial role in catalysis and synthesis processes. For instance, N-heterocyclic carbenes, closely related to the chemical structure of interest, have been identified as efficient catalysts in transesterification reactions, facilitating the formation of esters from alcohols and enol acetates under mild conditions (Grasa, Tatyana Gueveli, Rohit Singh, & S. Nolan, 2003). Such catalysts are instrumental in synthesizing compounds with imidazolyl groups, which are pivotal in developing pharmacologically active molecules and materials with unique properties.

Synthesis of Heterocyclic Compounds

Research shows the synthesis of novel 1,3,4-oxadiazole compounds derived from 1H-imidazole, indicating the role of this compound derivatives in generating bioactive molecules (Khalid A. Al-badrany, A. Mohammed, & Yuosra K. Alasadi, 2019). These derivatives showcase potential antibacterial activities, hinting at the broader implications of this compound in medicinal chemistry.

Antimicrobial and Antitumor Activities

The chemical scaffold of this compound is versatile for synthesizing compounds with significant biological activities. For example, derivatives have been synthesized for their antitumor activities, exploring the potential of this compound in creating novel anticancer agents (R. Mohareb & M. S. Gamaan, 2018). Additionally, compounds derived from this structure have shown antimicrobial properties, further highlighting its significance in developing new therapeutic agents.

Corrosion Inhibition

The application of imidazoline derivatives, closely related to this compound, as corrosion inhibitors for metals in acidic environments underscores the compound's utility beyond pharmaceuticals. These derivatives exhibit excellent inhibition efficiency, protecting metals from corrosion and emphasizing the chemical's role in industrial applications (J. Cruz, R. Martinez, J. Genescà, & E. García-Ochoa, 2004).

Photocatalysis and Material Science

This compound derivatives are instrumental in photocatalysis, demonstrating the ability to modulate catalytic activities using light. This application reveals the compound's potential in developing photoswitchable materials and catalysts, which could revolutionize material science and sustainable chemistry practices (B. M. Neilson & C. Bielawski, 2012).

Safety and Hazards

The safety information available indicates that ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate is potentially harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Properties

IUPAC Name

ethyl 2-(4,5-dicyanoimidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-2-15-9(14)5-13-6-12-7(3-10)8(13)4-11/h6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLBEGQDFJLUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC(=C1C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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